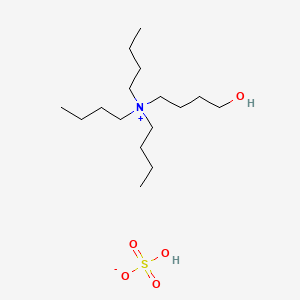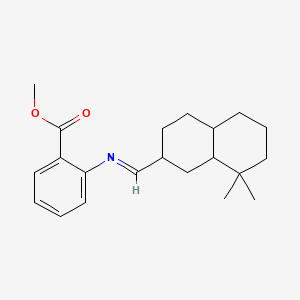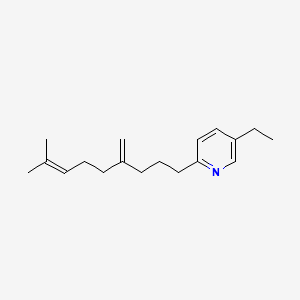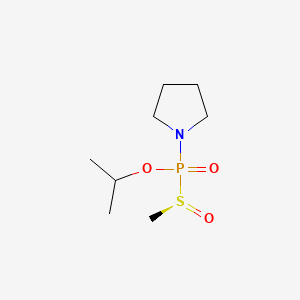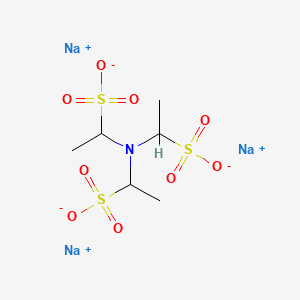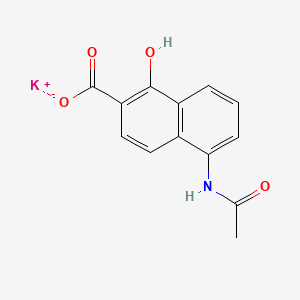
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of an acetylamino group and a hydroxyl group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate typically involves the acetylation of 5-amino-1-hydroxy-2-naphthoic acid. The reaction is carried out in the presence of acetic anhydride and a base such as pyridine. The resulting product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetylamino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(acetylamino)-1-keto-2-naphthoate.
Reduction: Formation of Potassium 5-amino-1-hydroxy-2-naphthoate.
Substitution: Formation of various substituted naphthoates depending on the reagent used.
Applications De Recherche Scientifique
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. The compound may also interact with cellular membranes, altering their permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 5-amino-1-hydroxy-2-naphthoate
- Potassium 5-(acetylamino)-1-keto-2-naphthoate
- Potassium 5-(acetylamino)-1-chloro-2-naphthoate
Uniqueness
Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is unique due to the presence of both an acetylamino group and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
94030-92-9 |
|---|---|
Formule moléculaire |
C13H10KNO4 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
potassium;5-acetamido-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11NO4.K/c1-7(15)14-11-4-2-3-9-8(11)5-6-10(12(9)16)13(17)18;/h2-6,16H,1H3,(H,14,15)(H,17,18);/q;+1/p-1 |
Clé InChI |
YMCKBVPFTSKEGS-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C=CC(=C2O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


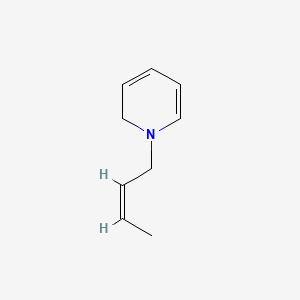
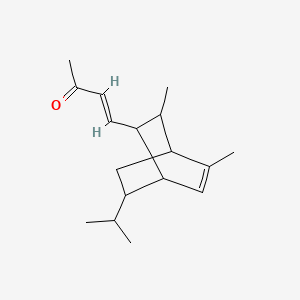
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)

